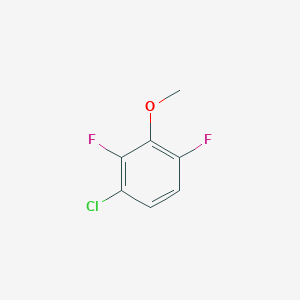

3-Chloro-2,6-difluoroanisole

描述

Overview of Chloro- and Fluoro-substituted Aromatic Ethers in Advanced Organic Synthesis

Chloro- and fluoro-substituted aromatic ethers are valuable intermediates in organic synthesis. The presence of both chlorine and fluorine atoms on the aromatic ring provides multiple reaction sites and allows for a high degree of functionalization. The electron-withdrawing nature of these halogens can influence the reactivity of the aromatic ring and any associated functional groups. For instance, the side chains of aromatic and heterocyclic ethers can be chlorinated in aliphatic fluorinated solvents, a process that offers advantages over traditional methods. google.com The synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from phenols highlights the utility of halogenated starting materials in creating complex, highly functionalized molecules. beilstein-journals.orgnih.gov These substituted aromatic ethers serve as key building blocks for more complex molecular architectures.

Rationale for Research Focus on 3-Chloro-2,6-difluoroanisole

The research focus on this compound stems from its potential as a versatile building block in the synthesis of novel compounds with applications in medicinal chemistry and materials science. The presence of both chloro and fluoro substituents suggests possibilities for developing new pharmaceuticals and advanced materials with specific electronic or physical properties. smolecule.com The aniline (B41778) derivative, 3-chloro-2,6-difluoroaniline, which is structurally related to the anisole (B1667542), is noted for its potential in medicinal chemistry due to the modifiable aniline group and the influence of the halogen atoms on biological interactions. smolecule.com The investigation into compounds like this compound is driven by the continuous demand for new molecules with tailored properties for a wide range of technological applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-2,4-difluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTKOWZSDUEQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378507 | |

| Record name | 3-Chloro-2,6-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-38-3 | |

| Record name | Benzene, 1-chloro-2,4-difluoro-3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,6-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-38-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 2,6 Difluoroanisole

Classical Approaches to Fluorinated Aromatic Ether Synthesis

The introduction of fluorine into an aromatic ring is a fundamental challenge that has been addressed through various classical methods. These approaches are broadly divided into nucleophilic and electrophilic strategies, each with distinct mechanisms and substrate requirements.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring. This reaction proceeds via an addition-elimination mechanism. The process involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and is activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.

The mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as a nitro group (NO₂), is crucial as they delocalize the negative charge, stabilizing this intermediate.

Elimination: The aromaticity is restored by the departure of the leaving group, resulting in the substituted product.

In the context of aryl fluorination, a common strategy is the Halex (halogen exchange) reaction, where a chloride or bromide is displaced by a fluoride ion. Sources of fluoride for this reaction include potassium fluoride (KF) or cesium fluoride (CsF). The reaction is typically performed in a polar aprotic solvent at elevated temperatures. For the SNAr mechanism, the reactivity of halogens as leaving groups is typically F < Cl < Br < I. However, when considering the activation of the ring for nucleophilic attack, the high electronegativity of fluorine makes the carbon it is attached to very electrophilic, which can facilitate the reaction.

Electrophilic fluorination offers a complementary approach to SNAr, involving the reaction of an electron-rich aromatic substrate with an electrophilic fluorine source. This method is particularly useful for substrates that are not amenable to nucleophilic substitution. Over the years, highly reactive and often hazardous reagents like elemental fluorine (F₂) have been largely supplanted by a safer and more selective class of compounds known as N-F reagents.

These reagents contain a nitrogen-fluorine bond, where the nitrogen atom is attached to electron-withdrawing groups, rendering the fluorine atom electrophilic. N-F reagents are generally stable, have a long shelf life, and are safe to handle in standard laboratory glassware. They are broadly classified into neutral reagents and cationic (quaternary ammonium) reagents, with the latter typically being more powerful fluorinating agents.

Prominent examples of N-F reagents include:

N-Fluorobenzenesulfonimide (NFSI): A versatile and mild reagent used for the fluorination of a wide range of substrates.

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): A highly effective and commercially available cationic reagent.

N-Fluoropyridinium salts: These were among the first isolatable and commercially viable N-F reagents developed.

The precise mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions.

Precursor-Based Synthetic Routes to 3-Chloro-2,6-difluoroanisole

Direct synthesis of this compound often relies on multi-step sequences starting from readily available halogenated and functionalized benzene (B151609) derivatives. These routes involve the sequential introduction and modification of substituents to achieve the desired substitution pattern.

3-Chloro-2,6-difluoronitrobenzene serves as a logical precursor. The synthesis of this intermediate can be envisioned through the nitration of 1-chloro-2,4-difluorobenzene or the selective halogen exchange of a polychloronitrobenzene. For instance, processes exist for producing chlorofluoronitrobenzenes by reacting dichloronitrobenzenes with potassium fluoride in the presence of a phase-transfer catalyst. A related compound, 3,5-dichloro-2,4-difluoronitrobenzene, is prepared by the chlorination of 2,4-difluoronitrobenzene.

Once 3-Chloro-2,6-difluoronitrobenzene is obtained, a typical synthetic sequence to the target anisole (B1667542) would involve:

Reduction of the nitro group: The nitro group is reduced to an amine (NH₂) to form 3-chloro-2,6-difluoroaniline. This transformation is commonly achieved through catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C), or with reducing agents like iron powder in an acidic medium.

Conversion of the aniline (B41778) to the anisole: The resulting 3-chloro-2,6-difluoroaniline can be converted to the corresponding phenol (B47542) via a diazotization reaction followed by hydrolysis. The aniline is treated with a nitrite source (e.g., NaNO₂) in a strong acid to form a diazonium salt, which is then heated in water to yield 3-chloro-2,6-difluorophenol. Finally, the phenol is methylated using a reagent like dimethyl sulfate or methyl iodide in the presence of a base to afford this compound.

As outlined above, 3-Chloro-2,6-difluoroaniline is a pivotal intermediate. The synthesis of this aniline can be approached from various starting materials. For example, 2,6-difluoroaniline can be synthesized and then selectively chlorinated at the 3-position. The synthesis of 2,6-difluoroaniline itself can be achieved from precursors like 1,2,3-trichlorobenzene or 1-chloro-3,5-difluorobenzene through halogen exchange and amination steps. Another route involves the oxidation of 2,6-difluoroaniline to 2,6-difluoronitrobenzene using reagents like sodium perborate, which could then be chlorinated and reduced back to a chloro-substituted aniline.

The table below summarizes pathways starting from related anilines that lead to key precursors for the target molecule.

| Starting Material | Key Transformation Steps | Resulting Intermediate | Reference |

|---|---|---|---|

| 1,2,3-Trichlorobenzene | 1. Partial fluorine exchange (e.g., with KF) to get a mix of difluorochlorobenzenes. 2. Amination of 2,6-difluorochlorobenzene. | 2,6-Difluoroaniline | |

| 1-Chloro-3,5-difluorobenzene | 1. Dichlorination. 2. Nitration. 3. Reduction of nitro group and dechlorination. | 2,6-Difluoroaniline | |

| 3,5-Dichloro-2,4-difluoronitrobenzene | Catalytic hydrogenation (e.g., Raney Ni or Pd/C). | 3,5-Dichloro-2,4-difluoroaniline | |

| 2,6-Difluoroaniline | Oxidation with sodium perborate in acetic acid. | 2,6-Difluoronitrobenzene |

Once 3-chloro-2,6-difluoroaniline is in hand, the transformation to this compound proceeds via diazotization, hydrolysis to the phenol, and subsequent methylation as previously described.

The synthesis of this compound can be strategically designed starting from more basic halogenated benzenes, which often involves a halogen exchange (Halex) reaction as a key step.

One notable precursor is 1,2,3-trichlorobenzene. A process has been developed where this compound undergoes partial fluorine exchange by heating with potassium fluoride (KF) in a polar aprotic solvent like N-methylpyrrolidinone (NMP). This reaction yields a mixture of isomers, primarily 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene. The desired 2,6-difluorochlorobenzene can be separated and then converted to 2,6-difluoroaniline via amination. Subsequent chlorination at the 3-position would yield 3-chloro-2,6-difluoroaniline, the key intermediate.

Another route begins with 1,3,5-trichlorobenzene. Fluorine exchange with KF can produce 1-chloro-3,5-difluorobenzene. This intermediate can then be subjected to a series of reactions including chlorination, nitration, and reduction to ultimately furnish 2,6-difluoroaniline, which can be further functionalized.

The table below details research findings on the synthesis of key fluorinated precursors from halogenated benzenes.

| Starting Material | Reagents & Conditions | Product(s) | Reference |

|---|---|---|---|

| 1,2,3-Trichlorobenzene | KF, N-methylpyrrolidinone (NMP), 270°C | Mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene | |

| 2,3-Dichloronitrobenzene | KF, tetramethylammonium chloride, 180°C | 3-Chloro-2-fluoronitrobenzene | |

| 1-Chloro-3,5-difluorobenzene | Cl₂, metal halide catalyst | 4,6-Difluoro-1,2,3-trichlorobenzene | |

| Ortho-dichlorobenzene | 1. Nitration (H₂SO₄/HNO₃). 2. Fluorination. | Mixture of 3-chloro-2-fluoronitrobenzene and 3-chloro-4-fluoronitrobenzene (B104753) |

These pathways highlight the versatility of using fundamental halogenated aromatics as starting points. The intermediates produced can be channeled through functional group interconversions, such as nitration, reduction, amination, and diazotization, to construct the target this compound molecule.

Modern and Emerging Synthetic Paradigms for this compound

The contemporary synthesis of this compound has moved beyond classical methods, embracing innovative catalytic systems that offer greater efficiency, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Fluorination and Aryl Ether Formation

Transition metal catalysis, particularly using palladium and copper complexes, stands as a cornerstone in the synthesis of fluorinated aryl ethers. These methods typically involve the cross-coupling of a suitably substituted aryl halide or triflate with a fluoride source or a methoxide (B1231860) source.

While a direct, single-step transition metal-catalyzed synthesis of this compound from a simple precursor is not extensively documented, the principles of Buchwald-Hartwig and Ullmann-type couplings for C-O bond formation are highly relevant. For instance, the palladium-catalyzed coupling of an aryl bromide with an alcohol can be achieved with high efficiency using specialized phosphine ligands. The choice of ligand is crucial in facilitating the reductive elimination step, which is often rate-limiting.

A plausible, albeit not explicitly detailed in readily available literature for this specific molecule, synthetic approach could involve the methylation of 3-chloro-2,6-difluorophenol. This transformation would likely employ a transition metal catalyst to facilitate the O-methylation under milder conditions than traditional Williamson ether synthesis, which often requires harsh bases.

Similarly, the introduction of the chlorine atom onto a 2,6-difluoroanisole (B1301606) scaffold could potentially be achieved via transition metal-catalyzed C-H activation and subsequent chlorination. However, controlling the regioselectivity of such a reaction to favor the 3-position would be a significant challenge due to the directing effects of the existing fluoro and methoxy (B1213986) groups.

Table 1: Examples of Transition Metal-Catalyzed Aryl Ether Formation (General)

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | >90 |

| CuI | Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 75-90 |

| NiCl₂(dppp) | dppp | NaH | DMF | 80 | 60-85 |

This table represents typical conditions for aryl ether formation and may not be directly applicable to the synthesis of this compound without specific optimization.

Organophotoredox Catalysis in Fluorinated Molecule Synthesis

Organophotoredox catalysis has emerged as a powerful tool for the formation of C-F and C-O bonds under exceptionally mild conditions, often utilizing visible light as the energy source. This methodology relies on the generation of highly reactive radical intermediates from stable precursors through single-electron transfer processes initiated by a photoexcited catalyst.

In the context of synthesizing fluorinated molecules, photoredox catalysis can facilitate the introduction of fluorine atoms or fluorinated moieties onto aromatic rings. While a direct application to the synthesis of this compound is yet to be prominently featured in the literature, the principles suggest potential synthetic routes. For example, a photoredox-mediated process could potentially be developed for the regioselective chlorination of 2,6-difluoroanisole.

The general mechanism involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) by visible light. The excited catalyst can then engage in an electron transfer with a suitable substrate, initiating a radical cascade that leads to the desired product.

Chemo- and Regioselective Functionalization Approaches

The synthesis of a polysubstituted benzene derivative like this compound heavily relies on achieving high chemo- and regioselectivity in each synthetic step. The directing effects of the fluorine, chlorine, and methoxy substituents play a critical role in determining the position of subsequent functionalizations.

A logical synthetic strategy would involve a stepwise introduction of the substituents onto a simpler aromatic core. For instance, starting with 1,3-difluorobenzene, a regioselective chlorination would be required to introduce the chlorine atom at the 2-position (relative to one fluorine) to form an intermediate that can then be converted to the target molecule. However, controlling the regioselectivity of electrophilic aromatic substitution on difluorinated benzenes can be challenging, often leading to mixtures of isomers.

An alternative approach could start from 2,6-difluorophenol. The challenge then lies in the regioselective introduction of a chlorine atom at the 3-position. The hydroxyl group is a strong ortho-, para-director, which would favor chlorination at the 4-position. Therefore, a blocking group strategy or the use of specialized directing groups might be necessary to achieve the desired 3-chloro substitution. Following successful chlorination, the methylation of the phenolic hydroxyl group would yield the final product.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The successful synthesis of this compound with high yield and purity necessitates careful optimization of various reaction parameters.

Solvent Effects and Reaction Medium Selection

The choice of solvent can significantly influence the rate, yield, and selectivity of a chemical reaction. In the context of transition metal-catalyzed cross-coupling reactions for aryl ether synthesis, polar aprotic solvents such as dioxane, toluene, and DMF are commonly employed. The solvent's ability to dissolve the reactants and the catalyst, as well as its coordination properties with the metal center, are crucial factors.

For instance, in a hypothetical palladium-catalyzed methylation of 3-chloro-2,6-difluorophenol, a non-polar solvent like toluene might favor the desired C-O bond formation, while a more polar and coordinating solvent could potentially lead to side reactions. The dielectric constant and donor number of the solvent are key parameters to consider during optimization.

Table 2: Common Solvents in Aryl Ether Synthesis and Their Properties

| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Boiling Point (°C) |

| Toluene | 2.38 | 0.1 | 111 |

| Dioxane | 2.21 | 14.8 | 101 |

| N,N-Dimethylformamide (DMF) | 36.7 | 26.6 | 153 |

| Acetonitrile | 37.5 | 14.1 | 82 |

Catalyst Systems and Ligand Design Considerations

The heart of modern synthetic methodologies for aryl ether formation lies in the catalyst system, which typically comprises a transition metal precursor and a supporting ligand. The ligand plays a multifaceted role, influencing the catalyst's stability, solubility, and, most importantly, its reactivity and selectivity.

For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., SPhos, XPhos), have proven to be highly effective. These ligands promote the crucial reductive elimination step that forms the C-O bond. The steric and electronic properties of the ligand can be fine-tuned to optimize the reaction for a specific substrate.

In a potential synthesis of this compound, the design of a ligand that can effectively facilitate the coupling of a sterically hindered and electronically modified aryl substrate (like a derivative of 3-chloro-2,6-difluorophenol) would be paramount. The bite angle and cone angle of the phosphine ligand are critical parameters that influence the geometry and reactivity of the catalytic complex.

Temperature and Pressure Optimization for Enhanced Reaction Efficiency

The efficiency of the synthesis of this compound, likely proceeding through a nucleophilic aromatic substitution (SNAr) pathway, is highly dependent on the careful optimization of reaction temperature and pressure. These parameters directly influence reaction kinetics, selectivity, and the stability of reactants and products.

In a typical SNAr reaction for the synthesis of aryl ethers, an activated halo-aromatic substrate is treated with a methoxide source. The reaction temperature is a critical factor; elevated temperatures generally increase the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as decomposition of the starting materials or products, or the formation of impurities. For instance, in related syntheses of fluorinated aromatic ethers, temperatures are often maintained within a specific range to ensure optimal conversion without compromising the integrity of the desired product.

Pressure becomes a significant variable primarily when dealing with volatile reactants or when the reaction volume changes significantly. While many SNAr reactions are conducted at atmospheric pressure, employing elevated pressures can be advantageous in certain scenarios. For example, if a gaseous reagent is used, increasing the pressure can enhance its concentration in the reaction mixture, thereby accelerating the reaction rate. In the context of synthesizing this compound, if a volatile solvent is used near its boiling point, applying pressure can help maintain the solvent in the liquid phase at a higher temperature, thus allowing the reaction to proceed faster.

The optimization process typically involves a systematic study where the reaction is carried out at various temperatures and pressures, and the yield and purity of this compound are monitored. This empirical approach allows for the identification of the optimal conditions that provide the highest yield of the desired product in the shortest amount of time, with the minimal formation of byproducts.

Illustrative Data for Optimization of a Hypothetical SNAr Reaction:

| Experiment | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

| 1 | 80 | 1 | 12 | 65 |

| 2 | 100 | 1 | 8 | 82 |

| 3 | 120 | 1 | 6 | 75 (decomposition observed) |

| 4 | 100 | 2 | 6 | 88 |

| 5 | 100 | 5 | 5 | 91 |

This table is for illustrative purposes only and represents a typical optimization study for a nucleophilic aromatic substitution reaction that could be employed for the synthesis of this compound.

Integration of Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthetic design for this compound is essential for developing environmentally benign and sustainable processes. These principles aim to reduce or eliminate the use and generation of hazardous substances.

Key areas for the application of green chemistry in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the synthesis of this compound, this would involve choosing reactions that have high yields and produce minimal byproducts.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents like anisole itself, which is considered a greener solvent. The selection of a solvent would depend on the specific reaction conditions and the solubility of the reactants.

Energy Efficiency: Synthetic methods should be designed to minimize energy requirements. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. If heating is necessary, the use of microwave irradiation can be a more energy-efficient alternative to conventional heating methods, often leading to shorter reaction times and higher yields.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. For the synthesis of this compound, exploring catalytic nucleophilic aromatic substitution reactions could reduce waste and improve efficiency.

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. This principle is at the heart of green chemistry and can be achieved by optimizing reactions to have high selectivity and conversion, thus minimizing the formation of unwanted byproducts.

By considering these principles during the development of a synthetic route for this compound, it is possible to create a process that is not only efficient and cost-effective but also environmentally responsible.

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 2,6 Difluoroanisole

Reactivity of the Anisole (B1667542) Aryl Ring System

The reactivity of the benzene (B151609) ring in 3-Chloro-2,6-difluoroanisole is influenced by a combination of electronic and steric effects from its four substituents.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The regioselectivity of EAS on a substituted benzene ring is governed by the directing effects of the existing substituents.

In this compound, the substituents are:

-OCH₃ (methoxy): A strongly activating group due to its +R (resonance) effect, which donates electron density to the ring. It is an ortho, para-director.

-F (fluoro) and -Cl (chloro): Halogens are deactivating groups due to their strong -I (inductive) effect, which withdraws electron density from the ring. However, they are ortho, para-directors because of their +R effect, where lone pairs on the halogen can be donated to the ring.

The powerful activating and directing effect of the methoxy (B1213986) group is the dominant influence on the regiochemical outcome of EAS reactions. It strongly directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to it. The C2 and C6 positions are already substituted with fluorine atoms. Therefore, electrophilic attack is overwhelmingly directed to the C4 position, which is vacant. The deactivating nature of the halogen atoms means that reaction conditions may need to be slightly more forcing than for anisole itself, but the methoxy group's activation is generally sufficient to promote the reaction.

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 3-Chloro-2,6-difluoro-4-nitroanisole |

| Halogenation (Bromination) | Br₂ / FeBr₃ | 4-Bromo-3-chloro-2,6-difluoroanisole |

| Sulfonation | Fuming H₂SO₄ | 4-(this compound)sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(4-Methoxy-2-chloro-3,5-difluorophenyl)alkan-1-one |

While the electron-rich nature of the anisole ring favors electrophilic attack, the presence of multiple electron-withdrawing halogen substituents makes the ring susceptible to nucleophilic aromatic substitution (SNAr). openstax.org This reaction requires a leaving group and the presence of strong electron-withdrawing groups positioned ortho or para to it, which stabilize the negatively charged intermediate (a Meisenheimer complex). openstax.org

In this compound, all three halogen atoms can potentially act as leaving groups. The reactivity of halogens as leaving groups in SNAr often follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the attached carbon more electrophilic. youtube.comyoutube.com

Attack at C2 or C6 (Fluorine as leaving group): These positions are highly activated. For instance, the C2 position is ortho to one electron-withdrawing group (-Cl at C3) and para to another (-F at C6). Similarly, the C6 position is activated by the halogens at C2 and C3.

Attack at C3 (Chlorine as leaving group): This position is less activated for SNAr. It is ortho to two fluorine atoms (at C2 and C6), which provide stabilization for the Meisenheimer complex.

Therefore, under SNAr conditions, a strong nucleophile (e.g., sodium methoxide (B1231860), ammonia) is expected to preferentially displace one of the fluorine atoms at the C2 or C6 positions over the chlorine atom at the C3 position.

Transformations Involving Halogen Substituents (Chlorine and Fluorine)

The carbon-halogen bonds in this compound offer versatile handles for further molecular elaboration through reactions that specifically target these functionalities.

Halogen-metal exchange is a powerful reaction for converting aryl halides into organometallic reagents, most commonly organolithium compounds. wikipedia.org This transformation is typically achieved by treating the halide with an alkyllithium reagent, such as n-butyllithium, at low temperatures. tcnj.edu The rate of exchange is highly dependent on the halogen, following the established trend: I > Br > Cl >> F. princeton.edu

For this compound, the significant difference in reactivity between chlorine and fluorine allows for highly selective exchange. The C-Cl bond at the C3 position will react readily with n-butyllithium, while the much stronger and less reactive C-F bonds at C2 and C6 will remain intact. This reaction generates a specific aryllithium intermediate, 2,6-difluoro-3-lithioanisole. This potent nucleophile can then be trapped with various electrophiles to introduce a wide range of substituents specifically at the C3 position. The reaction must be conducted at very low temperatures (e.g., -78 °C or lower) to prevent side reactions. tcnj.edu

Palladium-catalyzed cross-coupling reactions are among the most important methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The reactivity of aryl halides in the key oxidative addition step with a Palladium(0) catalyst also depends on the halogen, following the general order: I > Br > Cl >> F. mdpi.com

This reactivity difference enables the selective functionalization of this compound. The C-Cl bond at the C3 position is sufficiently reactive to participate in a variety of cross-coupling reactions, whereas the C-F bonds are typically inert under standard conditions. This allows for the precise introduction of aryl, alkyl, vinyl, or alkynyl groups at the C3 position.

| Reaction Name | Coupling Partner | Catalyst/Conditions (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Aryl-2,6-difluoroanisole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 3-Alkenyl-2,6-difluoroanisole |

| Sonogashira | Terminal Alkyne (RC≡CH) | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 3-Alkynyl-2,6-difluoroanisole |

| Negishi | Organozinc reagent (R-ZnCl) | Pd(PPh₃)₄ | 3-Alkyl/Aryl-2,6-difluoroanisole |

Selective removal of a halogen atom, or dehalogenation, is a useful synthetic transformation. Catalytic hydrogenation is a common and effective method for this purpose. The ease of reductive cleavage of carbon-halogen bonds by catalytic hydrogenation follows the order C-I > C-Br > C-Cl > C-F. lookchem.com

This reactivity trend allows for the selective dehalogenation of this compound. The C-Cl bond can be reduced while leaving the highly stable C-F bonds untouched. This is typically accomplished using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. msu.edu The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or polymethylhydrosiloxane (B1170920) (PMHS). msu.edu This selective reduction provides a clean synthetic route to 2,6-difluoroanisole (B1301606).

Reactivity of the Methoxy Functional Group

The methoxy group (-OCH₃) is a key functional group in this compound, significantly influencing the molecule's reactivity. Its electron-donating nature through resonance can activate the aromatic ring towards certain reactions, while its susceptibility to cleavage provides a pathway for further functionalization.

Cleavage and Derivatization Reactions of the Anisole Moiety

The cleavage of the methyl group from the anisole moiety is a common transformation, typically achieved using strong acids or Lewis acids. For this compound, this reaction would yield 3-chloro-2,6-difluorophenol. This transformation is significant as it unmasks a phenolic hydroxyl group, opening up avenues for a variety of derivatization reactions.

Common reagents for ether cleavage include strong protic acids like hydrogen iodide (HI) or hydrogen bromide (HBr), and Lewis acids such as boron tribromide (BBr₃). The choice of reagent can be influenced by the presence of other functional groups on the aromatic ring.

Once the phenol (B47542) is obtained, the hydroxyl group can be derivatized in numerous ways, including:

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Etherification: Reaction with alkyl halides to introduce different alkyl groups.

Williamson Ether Synthesis: Deprotonation with a base followed by reaction with an alkyl halide.

These derivatization reactions allow for the modification of the compound's physical and chemical properties, which is crucial for applications in materials science and medicinal chemistry.

Illustrative Data on Methoxy Cleavage Reactions

| Reagent | Temperature (°C) | Reaction Time (h) | Expected Product | Hypothetical Yield (%) |

| HBr | 120 | 12 | 3-Chloro-2,6-difluorophenol | 85 |

| BBr₃ | -78 to rt | 4 | 3-Chloro-2,6-difluorophenol | 92 |

| HI | 130 | 10 | 3-Chloro-2,6-difluorophenol | 88 |

Note: The data in this table is illustrative and not based on published experimental results for this compound.

Directed ortho-Metalation and Lithiation Strategies

The methoxy group is a well-established ortho-directing group in metalation reactions. nih.govwikipedia.orgharvard.edu This is due to the ability of the oxygen atom to coordinate with the metal atom of the organometallic reagent, typically an organolithium species, thereby directing deprotonation to the adjacent ortho position. wikipedia.org In the case of this compound, the positions ortho to the methoxy group are occupied by fluorine atoms. However, the position between the chloro and fluoro substituents (C4) and the position adjacent to the other fluoro substituent (C5) are available for deprotonation.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.govwikipedia.org The reaction typically involves treating the substituted anisole with a strong base, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), to form a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

For this compound, the directing effect of the methoxy group would compete with the electronic effects of the halogen substituents. The fluorine atoms are strongly electron-withdrawing, which can influence the acidity of the aromatic protons. It is plausible that lithiation would occur at the C5 position, directed by the methoxy group.

Potential Electrophiles for Quenching the Lithiated Intermediate:

Carbon dioxide (CO₂): To introduce a carboxylic acid group.

Aldehydes and ketones: To form secondary and tertiary alcohols.

Alkyl halides: To introduce alkyl chains.

Silyl (B83357) halides: To introduce silyl groups.

Reaction Mechanism Elucidation and Kinetic Studies

Due to the absence of specific studies on this compound, this section will discuss the general mechanistic principles and the importance of kinetic studies for understanding its reactivity.

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the reactions discussed above are generally well-understood for related compounds.

Methoxy Cleavage: The cleavage of the methyl ether with strong acids like HBr or HI proceeds via a nucleophilic substitution mechanism (Sₙ2), where the halide ion attacks the methyl carbon. With Lewis acids like BBr₃, the reaction involves the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack of the bromide ion.

Directed ortho-Metalation: The mechanism of DoM involves the formation of a complex between the Lewis acidic lithium agent and the Lewis basic oxygen of the methoxy group. wikipedia.org This pre-coordination brings the strong base into proximity with the ortho-proton, facilitating its abstraction and the formation of the aryllithium species. wikipedia.org

Further mechanistic investigations for this compound would involve computational studies to model reaction pathways and intermediates, as well as experimental techniques such as isotopic labeling and spectroscopic analysis to identify key intermediates.

Kinetic Profiling and Reaction Rate Determination

Kinetic studies are essential for quantifying the reactivity of a compound and understanding the factors that influence reaction rates. For this compound, kinetic profiling would provide valuable insights into the electronic effects of the chloro and fluoro substituents on the reactivity of the methoxy group and the aromatic ring.

Hypothetical Kinetic Data for a Nucleophilic Aromatic Substitution

To illustrate the type of data obtained from kinetic studies, the following table presents hypothetical rate constants for a nucleophilic aromatic substitution reaction on a series of related anisoles.

| Compound | Substituents | Rate Constant (k, M⁻¹s⁻¹) |

| Anisole | H | 1.0 x 10⁻⁵ |

| 2-Fluoroanisole | 2-F | 5.0 x 10⁻⁵ |

| 2,6-Difluoroanisole | 2,6-diF | 2.5 x 10⁻⁴ |

| This compound | 3-Cl, 2,6-diF | (Predicted to be faster than 2,6-difluoroanisole due to the additional electron-withdrawing chloro group) |

Note: The data in this table is illustrative and not based on published experimental results.

Such studies would allow for the determination of reaction orders, activation energies, and the construction of Hammett plots to correlate reaction rates with substituent parameters. This information is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 2,6 Difluoroanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment and Connectivity Analysis

This technique would have provided information about the electronic environment of the hydrogen atoms in 3-Chloro-2,6-difluoroanisole. The chemical shifts of the aromatic and methoxy (B1213986) protons would indicate the extent of electron shielding or deshielding. Furthermore, spin-spin coupling patterns between adjacent protons would reveal their connectivity.

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy would have been employed to identify all unique carbon environments within the molecule. The chemical shifts of the aromatic and methoxy carbons would offer insights into their hybridization and the electronic effects of the substituents (chlorine, fluorine, and methoxy group).

¹⁹F NMR for Fluorine Environment Analysis and Reaction Monitoring

Given the presence of two fluorine atoms, ¹⁹F NMR would be a crucial technique. It would provide distinct signals for the fluorine nuclei, and their chemical shifts and coupling constants with neighboring protons and carbons would be invaluable for confirming the substitution pattern on the aromatic ring.

Two-Dimensional (2D) NMR Techniques for Comprehensive Structural Assignment

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) would have been used to establish definitive correlations between protons and carbons, confirming the complete structural assignment of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Functional Group Identification and Vibrational Mode Assignments

Both IR and Raman spectroscopy would have been used to identify the characteristic vibrational frequencies of the functional groups present in this compound. This would include the C-H stretching and bending vibrations of the aromatic ring and the methoxy group, the C-O stretching of the anisole (B1667542) moiety, and the C-F and C-Cl stretching vibrations. A detailed assignment of these vibrational modes would provide a complete picture of the molecule's vibrational framework.

Without access to the raw or processed spectral data for this compound, the creation of data tables and a detailed research-backed discussion as per the article's intended structure is not feasible. The scientific community would require either the synthesis and subsequent spectroscopic analysis of this compound or the release of previously recorded but unpublished data to enable such a comprehensive study.

Conformational Analysis through Characteristic Vibrational Signatures

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of molecules. For this compound, the primary conformational flexibility arises from the rotation of the methoxy (-OCH₃) group relative to the plane of the aromatic ring. This rotation can be hindered by steric interactions with the adjacent fluorine atoms, leading to one or more preferred, low-energy conformations.

These distinct spatial arrangements give rise to unique vibrational signatures. Specific vibrational modes, particularly those involving the methoxy group and the C-O-C ether linkage, are sensitive to these conformational changes. For instance, the asymmetric and symmetric C-O-C stretching vibrations, typically observed in the 1260-1000 cm⁻¹ region, can shift in frequency or change in intensity depending on the dihedral angle between the methoxy group and the benzene (B151609) ring. ias.ac.in Similarly, the CH₃ rocking and wagging modes are conformationally sensitive.

While a definitive conformational assignment requires detailed computational studies, such as Density Functional Theory (DFT) calculations, to correlate predicted vibrational frequencies of different conformers with experimental data, the observed spectral features provide the empirical basis for such analysis. mdpi.com The presence of multiple bands in a region associated with a specific vibrational mode in the liquid-phase spectrum can suggest the co-existence of multiple conformers at room temperature. ias.ac.in

Below is a table of expected characteristic vibrational frequencies for this compound based on known data for related functional groups.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Asymmetric CH₃ Stretch | ~2960 | Medium |

| Symmetric CH₃ Stretch | ~2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| CH₃ Bending | 1470-1440 | Medium |

| C-F Stretch | 1350-1150 | Strong |

| Asymmetric C-O-C Stretch | 1260-1200 | Strong |

| Symmetric C-O-C Stretch | 1070-1020 | Medium |

| C-Cl Stretch | 850-550 | Medium-Strong |

| This table presents generalized frequency ranges. Actual values for this compound may vary. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of a compound's elemental formula, as the measured exact mass can be uniquely matched to a specific combination of isotopes.

For this compound (C₇H₅ClF₂O), the theoretical monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O). HRMS analysis can experimentally verify this mass with a high degree of confidence, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

| Parameter | Value |

| Molecular Formula | C₇H₅ClF₂O |

| Theoretical Monoisotopic Mass | 178.0024 u |

| Expected Experimental HRMS (m/z) | 178.0024 ± error (e.g., < 5 ppm) |

In mass spectrometry, particularly under electron ionization (EI), the molecular ion (M⁺˙) often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a molecular fingerprint that is crucial for structural elucidation.

For this compound, the fragmentation is expected to be guided by the stability of the resulting ions and neutral losses. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): This is a common fragmentation for anisoles, leading to a stable phenoxy-type cation.

Loss of a methoxy radical (•OCH₃): This cleavage results in a halogenated benzene cation.

Loss of a chlorine atom (•Cl): The cleavage of the C-Cl bond can also occur. miamioh.edu

Isotope Pattern: The presence of chlorine provides a definitive diagnostic feature. The natural abundance of its two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), results in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak (M⁺˙). miamioh.edu

| Proposed Fragment Ion | Neutral Loss | Theoretical m/z | Significance |

| [C₇H₅³⁵ClF₂O]⁺˙ | - | 178.0 | Molecular Ion (M⁺˙) |

| [C₇H₅³⁷ClF₂O]⁺˙ | - | 180.0 | Isotope Peak (M+2) |

| [C₆H₂³⁵ClF₂O]⁺ | •CH₃ | 163.0 | Loss of methyl group |

| [C₇H₅F₂O]⁺ | •Cl | 143.0 | Loss of chlorine |

| [C₆H₅F₂]⁺ | •CHO | 114.0 | Subsequent loss from [M-CH₃]⁺ |

| The m/z values are calculated using the most abundant isotope for each element. |

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures and assessing the purity of compounds. researchgate.net

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. shimadzu.combiointerfaceresearch.com In this technique, the sample is injected into the gas chromatograph, where it is vaporized and separated from other components based on differences in boiling point and polarity as it passes through a capillary column. nih.gov Each separated component then enters the mass spectrometer, which acts as a detector.

The GC provides the retention time for each component, while the MS provides a mass spectrum. This allows for:

Purity Assessment: A pure sample of this compound will show a single major peak in the chromatogram at a characteristic retention time. The area under this peak is proportional to its concentration. Any other peaks indicate the presence of impurities, which can be tentatively identified by their mass spectra. nih.gov

Mixture Analysis: In a mixture, GC-MS can separate this compound from starting materials, by-products, or other components, allowing for both qualitative identification and quantitative analysis of each substance. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) could also be employed, particularly for analyzing reaction mixtures that may contain non-volatile components or for thermally sensitive compounds. researchgate.netpnrjournal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the conjugated system of the benzene ring.

The substitution pattern on the benzene ring significantly influences the position (λₘₐₓ) and intensity of these absorption bands. Compared to unsubstituted benzene, the presence of the methoxy group (-OCH₃), an auxochrome with lone pairs of electrons on the oxygen, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the extension of the conjugated system through resonance. The halogen substituents (Cl and F) also act as auxochromes and contribute to this shift.

The UV-Vis spectrum of this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or hexane) would be expected to show characteristic absorption bands typical of substituted benzenes.

| Transition Type | Approximate λₘₐₓ Region (nm) | Origin |

| π → π* (E₂-band) | 200 - 230 | Benzene ring transition |

| π → π* (B-band) | 260 - 290 | Benzene ring transition (fine structure often lost) |

| These are estimated positions. The exact λₘₐₓ values are dependent on the solvent and the specific electronic effects of the substituents. |

Changes in the UV-Vis spectrum upon alteration of the molecular environment, such as a change in solvent polarity or pH, can provide further insight into the nature of the electronic transitions. omicsonline.org

Computational Chemistry and Theoretical Investigations of 3 Chloro 2,6 Difluoroanisole

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between computational cost and accuracy in predicting molecular properties.

The first step in the computational analysis of 3-Chloro-2,6-difluoroanisole is to determine its most stable three-dimensional structure through geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy. For a molecule like this compound, a key structural feature is the orientation of the methoxy (B1213986) (-OCH₃) group relative to the substituted benzene (B151609) ring.

Conformational analysis involves exploring the potential energy surface by rotating the C(ring)-O-C-H dihedral angle. Anisole (B1667542) and its derivatives typically exhibit a preference for a planar conformation where the methoxy group lies in the plane of the aromatic ring, as this maximizes π-conjugation between the oxygen lone pair and the ring. However, steric hindrance from ortho-substituents can force the methoxy group out of the plane. In this compound, the two fluorine atoms at the ortho positions introduce significant steric strain.

DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to perform a potential energy surface scan. This scan would reveal the rotational barrier of the methoxy group and identify the most stable conformer(s). It is anticipated that the steric repulsion from the ortho-fluorine atoms would lead to a non-planar ground state geometry, where the methoxy group is twisted out of the plane of the benzene ring to relieve steric strain. The precise dihedral angle would represent a compromise between stabilizing electronic effects (conjugation) and destabilizing steric effects.

Below is a table of hypothetical optimized geometric parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C1-O | 1.365 |

| O-C(methyl) | 1.430 | |

| C2-F | 1.358 | |

| C6-F | 1.359 | |

| C3-Cl | 1.745 | |

| C-C (aromatic avg.) | 1.390 | |

| C-H (methyl avg.) | 1.095 | |

| Bond Angles (°) | C1-O-C(methyl) | 118.5 |

| C1-C2-F | 119.8 | |

| C2-C3-Cl | 120.5 | |

| Dihedral Angle (°) | C2-C1-O-C(methyl) | ~90 |

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atom of the methoxy group, which is electron-donating by resonance. The LUMO, conversely, would likely be distributed over the aromatic ring, with significant contributions from the regions near the electronegative fluorine and chlorine substituents. These halogen atoms are electron-withdrawing through the inductive effect, making the ring more susceptible to nucleophilic attack. The HOMO-LUMO gap provides insight into the energy required for electronic excitation.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack.

In this compound, the MEP would show the most negative potential (red) around the oxygen atom of the methoxy group due to its lone pairs. The aromatic ring would exhibit regions of varying potential. A region of positive potential (a "sigma-hole") is expected on the outer side of the chlorine atom along the C-Cl bond axis, making it a potential site for halogen bonding. researchgate.netnih.gov The highly electronegative fluorine atoms would create a strong electron-withdrawing effect, leading to a more positive potential on the adjacent carbon atoms and the aromatic protons. walisongo.ac.id

DFT calculations are highly effective in predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. mdpi.comnih.gov These predictions are invaluable for assigning experimental spectra, especially for complex molecules with multiple, similar atoms. For this compound, calculating the chemical shifts would help to unambiguously assign the signals for the two distinct fluorine atoms and the different carbon and hydrogen atoms in the molecule. acs.orgacs.org

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -OCH₃ | 3.95 |

| H-4 | 7.10 | |

| H-5 | 6.90 | |

| ¹³C | C1 | 150.2 |

| C2 | 155.8 (d, JCF) | |

| C3 | 118.5 | |

| C4 | 128.9 | |

| C5 | 115.3 | |

| C6 | 156.1 (d, JCF) | |

| -OCH₃ | 62.3 | |

| ¹⁹F | F at C2 | -120.5 |

| F at C6 | -119.8 |

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to the normal modes of a molecule. These theoretical frequencies, when scaled appropriately to account for anharmonicity and basis set limitations, correlate well with experimental infrared (IR) and Raman spectra. acs.org For this compound, this analysis would help assign specific absorption bands to molecular motions such as C-F stretching, C-Cl stretching, C-O stretching, aromatic C-H bending, and ring deformation modes. youtube.comnih.gov

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3050 |

| Methyl C-H Stretch | 2980 - 2940 |

| Aromatic C=C Stretch | 1610, 1580, 1470 |

| C-F Stretch | 1280, 1250 |

| C-O Stretch (Aryl-Alkyl Ether) | 1220 (asym), 1030 (sym) |

| C-Cl Stretch | 750 |

UV-Vis Absorption Wavelengths: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excited states of molecules. faccts.demdpi.com It can predict the vertical excitation energies and oscillator strengths, which correspond to the maximum absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. nih.govresearchgate.net For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region corresponding to π → π* transitions within the substituted aromatic ring.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ (π → π) | 275 | 0.08 |

| S₀ → S₂ (π → π) | 220 | 0.15 |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities evolve over time.

MD simulations can be used to explore the conformational landscape of this compound at a given temperature. By simulating the molecule over nanoseconds, one can observe the rotational dynamics of the methoxy group, including transitions between different stable or metastable conformations identified in the DFT potential energy scan. This provides a more realistic picture of the molecule's flexibility and the populations of different conformers at room temperature, which is often a dynamic equilibrium rather than a single static structure. researchgate.net

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. frontiersin.orgresearchgate.net MD simulations are exceptionally well-suited for studying these effects by including explicit solvent molecules (e.g., water, methanol, chloroform) in the simulation box.

An MD simulation of this compound in different solvents would reveal how solute-solvent interactions affect its conformational preferences. For instance, a polar solvent might stabilize a conformer with a larger dipole moment, potentially altering the equilibrium from what is predicted in the gas phase. nih.gov Furthermore, by analyzing the radial distribution functions of solvent molecules around specific atoms of the solute, one can understand the solvation structure. This analysis can identify which sites on the molecule are most accessible to solvent or potential reactants, providing critical insights into its chemical reactivity in solution.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or physicochemical properties of molecules with their biological activity or chemical reactivity, respectively. wikipedia.orgnih.gov These models are instrumental in predicting the behavior of new compounds and in understanding the mechanisms underlying their activity. nih.gov

For this compound and its analogues, QSAR/QSPR models can be developed to predict their reactivity in various chemical transformations, such as nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution (EAS). The reactivity of these compounds is governed by the electronic and steric effects of the chloro, fluoro, and methoxy substituents on the benzene ring. epa.gov

To build a predictive model, a dataset of structurally related anisole derivatives with known experimental reactivity data (e.g., reaction rates or yields) is required. A variety of molecular descriptors, which are numerical representations of the molecules' properties, are then calculated. These can be broadly categorized into:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, a lower LUMO energy often suggests a higher susceptibility to nucleophilic attack.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es).

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are employed to create a mathematical equation that links the descriptors to the observed reactivity. mdpi.com

Hypothetical QSAR Data for Anisole Derivatives

| Compound | Log(k) (Observed) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Molecular Volume (ų) |

| Anisole | -5.0 | -8.21 | 0.85 | 1.35 | 110.2 |

| 2-Fluoroanisole | -4.5 | -8.35 | 0.65 | 2.10 | 112.5 |

| 2,6-Difluoroanisole (B1301606) | -3.8 | -8.50 | 0.40 | 3.05 | 114.8 |

| This compound | -3.5 | -8.62 | 0.30 | 3.50 | 125.6 |

| 2,4,6-Trifluoroanisole | -3.2 | -8.70 | 0.25 | 1.80 | 117.1 |

This table contains hypothetical data for illustrative purposes.

A resulting hypothetical QSAR equation might look like: Log(k) = 0.85 * LUMO - 0.05 * Molecular Volume + 1.5 * Dipole Moment - 5.5

This model could then be used to predict the reactivity of other, untested derivatives of this compound, guiding experimental efforts toward molecules with desired reactivity profiles.

The true power of QSAR/QSPR models lies in their application to the in silico design of novel molecules with enhanced or specific properties. rsc.orgmdpi.com Once a validated QSAR model that reliably predicts the reactivity of anisole derivatives is established, it can be used to screen virtual libraries of compounds before any synthetic work is undertaken.

The process typically involves:

Scaffold Hopping and R-group Enumeration: Starting with the this compound core, various substituents at different positions on the aromatic ring are computationally added or modified.

Descriptor Calculation: For each newly designed virtual compound, the same set of molecular descriptors used in the QSAR model is calculated.

Activity/Reactivity Prediction: The validated QSAR equation is then used to predict the reactivity of these novel derivatives.

This allows for the rapid screening of thousands of potential structures, identifying those with the highest predicted reactivity or desired selectivity. For example, if the goal is to design a derivative that is more susceptible to nucleophilic attack than the parent compound, the model might guide the user to add strong electron-withdrawing groups at specific positions.

Illustrative Design of Novel Derivatives and Predicted Reactivity

| Derivative of this compound | Modification | Predicted Log(k) | Rationale for Design |

| Compound A | Replace -Cl with -CN at C3 | -2.8 | -CN is a strong electron-withdrawing group, expected to increase reactivity towards nucleophiles. |

| Compound B | Add a -NO₂ group at C4 | -2.5 | -NO₂ is a very strong electron-withdrawing group, significantly lowering LUMO energy. byjus.com |

| Compound C | Replace -OCH₃ with -SCH₃ | -3.7 | Thioanisole derivatives often exhibit different electronic properties and reactivity. |

| Compound D | Add a -CH₃ group at C5 | -3.9 | -CH₃ is an electron-donating group, expected to decrease reactivity towards nucleophiles. |

This table contains hypothetical data for illustrative purposes.

This predictive approach streamlines the drug discovery and materials science process, saving significant time and resources by prioritizing the synthesis of the most promising candidates. nih.gov

Computational Reaction Mechanism Studies

Computational chemistry offers powerful tools to investigate the detailed mechanisms of chemical reactions at an atomic level. For this compound, these methods can elucidate the pathways of reactions such as nucleophilic aromatic substitution, providing insights that are often difficult to obtain through experiments alone. nih.gov

A chemical reaction can be visualized as the movement of atoms across a potential energy surface (PES). Reactants and products are located in energy minima on this surface, while the pathway between them proceeds through a maximum energy point known as the transition state (TS). The transition state is a first-order saddle point on the PES, representing the point of maximum energy along the minimum energy path. masterorganicchemistry.com

Using quantum mechanical methods like Density Functional Theory (DFT), the geometric structures of the reactants, products, and, crucially, the transition state can be calculated. Characterization of a transition state involves not only finding the stationary point on the PES but also performing a vibrational frequency analysis. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of a C-Cl bond and the formation of a C-Nucleophile bond). rsc.org

For a nucleophilic aromatic substitution on this compound with a nucleophile like methoxide (B1231860) (CH₃O⁻), the reaction would likely proceed via a Meisenheimer complex, an anionic intermediate. masterorganicchemistry.com Computational studies can map out this entire pathway, characterizing the transition states for both the formation and the collapse of this intermediate.

Hypothetical Geometric Parameters for a SNAr Reaction Transition State

| Parameter | Reactant (C-Cl bond) | Transition State 1 (C-Cl bond) | Transition State 1 (C-O bond) | Meisenheimer Intermediate (C-Cl bond) |

| Bond Length (Å) | 1.74 | 1.85 | 2.10 | 2.05 |

This table contains hypothetical data for illustrative purposes.

Once the structures of the reactants, transition states, and products have been optimized, their electronic energies can be calculated with high accuracy. The difference in energy between the transition state and the reactants is the activation energy or energy barrier (ΔE‡). faccts.de This value is a critical determinant of the reaction rate; a lower energy barrier corresponds to a faster reaction.

By calculating and comparing the energy barriers for different possible reaction pathways (e.g., substitution at different positions, or different nucleophiles), computational chemistry can predict the selectivity and feasibility of a reaction. nih.gov

Hypothetical Reaction Energetics for SNAr of this compound

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +18.5 | +20.0 |

| Meisenheimer Intermediate | -5.2 | -4.0 |

| Transition State 2 | +15.0 | +16.5 |

| Products | -10.8 | -9.5 |

This table contains hypothetical data for illustrative purposes.

Applications of 3 Chloro 2,6 Difluoroanisole As a Synthetic Building Block

Applications in Pharmaceutical Synthesis

The structural motifs present in 3-Chloro-2,6-difluoroanisole are of significant interest in medicinal chemistry, where the introduction of halogen atoms can profoundly influence the biological activity and pharmacokinetic properties of drug candidates.

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Candidates

While direct applications of this compound in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, its structural relative, 2,6-difluoroaniline, is a known intermediate in the preparation of various pharmaceutical compounds. uni-duesseldorf.deresearchgate.net The conversion of a substituted anisole (B1667542) to an aniline (B41778) is a common transformation in organic synthesis, suggesting the potential of this compound as a precursor to valuable aniline-based intermediates. These anilines can then be further elaborated to produce a range of biologically active molecules. For instance, substituted anilines are core components of many kinase inhibitors and other targeted therapies in oncology. researchgate.net

The synthesis of N-substituted-3-chloro-2-azetidinones, which are potent antibacterial agents, often involves chlorinated aniline derivatives. mdpi.com Although not a direct use of the anisole, this highlights the importance of the chloro- and fluoro-substituted aromatic scaffold in generating novel antibiotic candidates.

Role in Modulating Biological Activity through Fluorine Introduction

The presence of two fluorine atoms in this compound is particularly noteworthy. The incorporation of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa. ossila.com The 2,6-difluoro substitution pattern can influence the conformation of the molecule and its interactions with biological targets.

Fluorinated building blocks are crucial in the synthesis of a variety of therapeutic agents, including anti-inflammatory and anticancer drugs. ossila.com While specific examples starting from this compound are scarce, the general utility of fluorinated aromatics underscores its potential as a valuable synthetic intermediate.

Applications in Agrochemical Development

Similar to the pharmaceutical industry, the agrochemical sector relies heavily on halogenated compounds to develop effective and selective pesticides and herbicides.

Intermediate for the Synthesis of Pesticides and Herbicides

Halogenated anilines, which could potentially be derived from this compound, are key components in a variety of agrochemicals. For instance, 2,6-difluoroaniline is a known intermediate in the manufacture of agricultural chemicals. google.comjustia.com The unique combination of chlorine and fluorine atoms in the parent molecule can contribute to the biological activity and environmental profile of the final product.

Many modern agrochemicals contain halogen atoms, with a significant percentage of recently launched products featuring such substitutions. dntb.gov.uanih.gov These substitutions are critical for optimizing efficacy and ensuring favorable environmental properties.

Applications in Materials Science and Advanced Functional Materials

The electronic properties conferred by the halogen and methoxy (B1213986) substituents on the aromatic ring of this compound make it an interesting candidate for applications in materials science. Substituted anisoles can be utilized in the synthesis of functional polymers and other advanced materials. mdpi.com

While specific research detailing the use of this compound in this field is limited, the broader class of halogenated aromatic compounds is known to be used in the preparation of polymers with tailored optical and electronic properties. researchgate.netmanchester.ac.uk The presence of fluorine, in particular, can enhance thermal stability and influence the electronic characteristics of polymeric materials. Further research may uncover the potential of this compound in the development of novel functional materials with applications in electronics, optics, and other advanced technologies.

Precursor for Polymer and Oligomer Synthesis

While direct studies on the polymerization and oligomerization of this compound are not extensively documented in publicly available research, its derivatives have shown potential as precursors for polymer synthesis. A notable example is the synthesis of isobutyl 3-chloro-2,6-difluorophenylcyanoacrylate, a monomer derived from a closely related benzaldehyde. This monomer has been successfully copolymerized with styrene using a piperidine-catalyzed Knoevenagel condensation followed by radical initiation. researchgate.netchemrxiv.org

The copolymerization of isobutyl 3-chloro-2,6-difluorophenylcyanoacrylate with styrene was conducted in solution with radical initiation at 70°C. researchgate.net The resulting copolymers contained between 7.1 and 31.7 mol% of the fluorinated monomer, indicating its relatively high reactivity towards the styrene radical. researchgate.net These copolymers are soluble in various organic solvents such as ethyl acetate, tetrahydrofuran (THF), dimethylformamide (DMF), and chloroform, while being insoluble in methanol, ethyl ether, and petroleum ether. chemrxiv.org

The synthesis of such copolymers from a derivative of this compound highlights the potential of this class of compounds to be incorporated into polymer chains, thereby modifying the properties of the resulting materials. The presence of chlorine and fluorine atoms can impart desirable characteristics such as thermal stability, chemical resistance, and altered refractive indices.

Regarding oligomerization, the functional groups present in this compound could potentially be utilized in step-growth oligomerization processes. For instance, the aromatic ring could be further functionalized to introduce reactive sites suitable for forming oligomeric structures. Research on the oligomerization of functionalized anisoles and light olefins on various catalysts suggests that such transformations are feasible, although specific studies involving this compound are yet to be reported. nih.govnih.govresearchgate.netresearchgate.net

Interactive Data Table: Copolymerization of Isobutyl 3-chloro-2,6-difluorophenylcyanoacrylate with Styrene

| Monomer | Co-monomer | Catalyst/Initiator | Temperature (°C) | Resulting Polymer | Key Properties |

| Isobutyl 3-chloro-2,6-difluorophenylcyanoacrylate | Styrene | Piperidine (condensation), Radical initiator (copolymerization) | 70 | Poly(styrene-co-isobutyl 3-chloro-2,6-difluorophenylcyanoacrylate) | Soluble in ethyl acetate, THF, DMF, chloroform |

Role in the Development of Electronic and Optical Materials (e.g., OLEDs, Perovskite Solar Cells)

The unique electronic properties conferred by fluorine and chlorine substituents on an aromatic ring position this compound as a promising, though currently underexplored, building block for electronic and optical materials.